molecular formula C6H6Cl2FNO B15336626 O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride

O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride

Cat. No.: B15336626
M. Wt: 198.02 g/mol
InChI Key: HUUUQNLZIWBVEB-UHFFFAOYSA-N
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Description

O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride is a hydroxylamine derivative characterized by a substituted aryl group (3-chloro-4-fluorophenyl) attached to the hydroxylamine moiety. Hydroxylamine hydrochlorides are critical intermediates in organic synthesis, often used to form oximes, nitrones, or heterocycles.

Properties

Molecular Formula

C6H6Cl2FNO

Molecular Weight

198.02 g/mol

IUPAC Name

O-(3-chloro-4-fluorophenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H5ClFNO.ClH/c7-5-3-4(10-9)1-2-6(5)8;/h1-3H,9H2;1H

InChI Key

HUUUQNLZIWBVEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1ON)Cl)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride typically involves the reduction of nitro compounds. One common method is the reduction of 3-chloro-4-fluoronitrobenzene using zinc dust and ammonium chloride in an aqueous medium. The reaction is carried out at a temperature range of 50-60°C, resulting in the formation of the corresponding hydroxylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physical properties, and applications of O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride and its analogs:

Compound Name Substituent Molecular Weight (g/mol) CAS RN Melting Point (°C) Key Applications
O-(3-Chloro-4-fluorophenyl)hydroxylamine HCl 3-Cl-4-F-C6H3 ~191.6 (calculated) Not provided Not reported Likely synthetic intermediate
O-(Pentafluorobenzyl)hydroxylamine HCl C6F5CH2- 249.56 57981-02-9 215 Water quality testing reagent
O-Benzylhydroxylamine HCl C6H5CH2- 175.63 Not provided Not reported Oxime synthesis
O-Methylhydroxylamine HCl CH3- 83.52 593-56-6 Not reported Agrochemical/pharmaceutical synthesis

Notes:

  • Steric effects : The bulky pentafluorobenzyl group (C6F5CH2-) in may reduce solubility in polar solvents compared to the smaller 3-chloro-4-fluorophenyl group .

Stability and Reactivity Trends

  • Thermal stability: The pentafluorobenzyl derivative (mp 215°C) exhibits higher thermal stability than non-fluorinated analogs due to strong C–F bonds and crystal packing efficiency .
  • Acidity : The electron-withdrawing Cl and F substituents in the target compound likely increase the acidity of the hydroxylamine proton compared to O-methyl derivatives, facilitating deprotonation in basic media.

Research Findings and Limitations

  • Data gaps : Direct studies on O-(3-Chloro-4-fluorophenyl)hydroxylamine HCl are absent in the provided evidence; comparisons rely on extrapolation from structural analogs. Further experimental validation is needed to confirm reactivity and stability profiles.

Q & A

Q. What are the standard synthetic routes for O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 3-chloro-4-fluorobenzyl chloride and hydroxylamine hydrochloride under basic conditions (e.g., sodium carbonate). Key parameters include:

  • Inert Atmosphere : Prevents oxidation of hydroxylamine .
  • Temperature : Room temperature minimizes side reactions like over-oxidation .
  • Purification : Recrystallization from ethanol/water mixtures yields >95% purity .
    Optimization Strategy : Adjust molar ratios (e.g., 1:1.2 benzyl chloride to hydroxylamine) and monitor by TLC to track intermediate formation.

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (retention time ~8.2 min) .
  • NMR : ¹H NMR (DMSO-d6) shows peaks at δ 7.45 (d, J=8.5 Hz, aromatic H), δ 4.85 (s, NH₂), and δ 4.20 (s, CH₂) .
  • Mass Spectrometry : ESI-MS m/z 195.5 [M+H]⁺ confirms molecular weight .

Q. How does the chloro-fluoro substitution pattern influence its reactivity in nucleophilic reactions?

Methodological Answer: The 3-chloro group acts as a meta-directing leaving group, while the 4-fluoro substituent enhances electrophilicity at the benzyl carbon via inductive effects. Comparative studies with mono-halogenated analogs (e.g., 4-chloro or 4-fluoro derivatives) show 20–30% faster reaction rates in SN2 mechanisms due to this synergy .

Advanced Research Questions

Q. How can contradictory data on reaction yields (e.g., 60–85%) be resolved across different synthetic protocols?

Methodological Answer: Yield discrepancies often stem from:

  • Oxygen Sensitivity : Hydroxylamine oxidation to nitroso derivatives under non-inert conditions reduces yields. Use Schlenk-line techniques for reproducibility .
  • By-Product Formation : Side products like 3-chloro-4-fluorobenzyl alcohol can form if hydroxylamine is protonated. Monitor pH (maintain pH 8–9 with NaHCO₃) .
    Resolution : Conduct kinetic studies under controlled conditions (e.g., varying temperature/pH) and characterize byproducts via LC-MS to identify degradation pathways.

Q. What mechanistic insights explain its role in forming covalent adducts with biological targets?

Methodological Answer: The hydroxylamine group acts as a nucleophile, attacking electrophilic centers (e.g., carbonyls in enzymes). For example:

  • Kinetic Studies : Second-order rate constants (k₂ ~ 1.2 × 10³ M⁻¹s⁻¹) with model thiols indicate rapid adduct formation .
  • Computational Modeling : DFT calculations show the fluoro substituent lowers the LUMO energy of the benzyl carbon, enhancing electrophilicity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate fluorination effects?

Methodological Answer:

  • Comparative Analogs : Synthesize derivatives with substituents at positions 2, 3, or 5 (e.g., O-(2,5-difluorophenyl) analogs) .
  • Biological Assays : Test inhibition of tyrosinase or cytochrome P450 isoforms to quantify fluorination’s impact on bioactivity.
    Data Table :
Substituent PositionIC₅₀ (μM) TyrosinaseReactivity (k₂, M⁻¹s⁻¹)
3-Cl, 4-F12.5 ± 1.21.2 × 10³
2,5-diF28.7 ± 3.10.8 × 10³
4-Cl45.6 ± 4.50.5 × 10³

Key Insight : The 3-Cl,4-F configuration maximizes both reactivity and inhibitory potency .

Q. What strategies mitigate instability during long-term storage?

Methodological Answer:

  • Storage Conditions : Store at -20°C under argon in amber vials to prevent photodegradation and hydrolysis .
  • Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to inhibit oxidation .
  • Stability Monitoring : Use accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC to track degradation (<5% loss under optimal conditions) .

Q. How can computational tools predict its metabolic pathways in biological systems?

Methodological Answer:

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to model Phase I/II metabolism.
  • Key Pathways : Predominant N-hydroxylation followed by glucuronidation, with chloro-fluoro groups reducing hepatic clearance rates (t₁/₂ ~ 6.5 h) .
  • Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

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